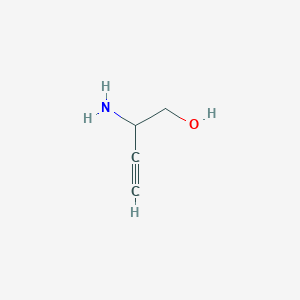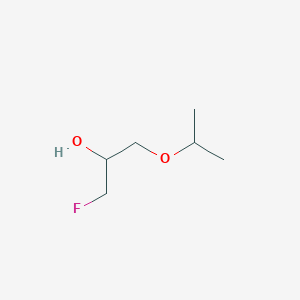
1-Fluoro-3-(propan-2-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(propan-2-yloxy)propan-2-ol is an organic compound with the molecular formula C6H13FO2 It is a fluorinated alcohol, which means it contains a fluorine atom attached to a carbon atom that is also bonded to a hydroxyl group (-OH)
Preparation Methods
The synthesis of 1-Fluoro-3-(propan-2-yloxy)propan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 1,3-dihydroxypropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 1,3-dihydroxypropane
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST)
Reaction Conditions: The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Fluoro-3-(propan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
1-Fluoro-3-(propan-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique fluorine atom.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them potential candidates for drug development.
Industry: It can be used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(propan-2-yloxy)propan-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and influence the compound’s overall reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
1-Fluoro-3-(propan-2-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-hydroxypropane: This compound lacks the propan-2-yloxy group, making it less versatile in chemical reactions.
1-Chloro-3-fluoro-propan-2-ol: The presence of a chlorine atom instead of a fluorine atom can lead to different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13FO2 |
|---|---|
Molecular Weight |
136.16 g/mol |
IUPAC Name |
1-fluoro-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H13FO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
RTUIPOBEFHIRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





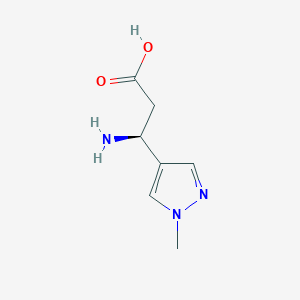
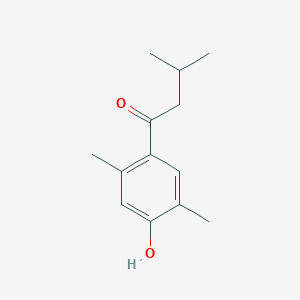

![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13294613.png)
![N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13294616.png)

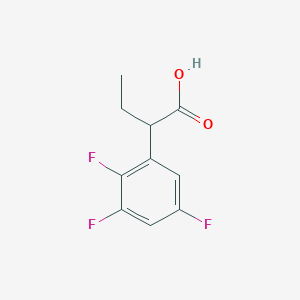
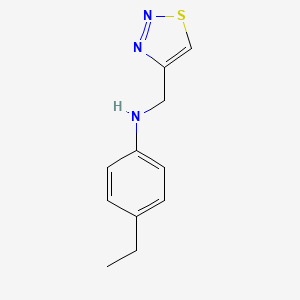
![2-Ethyl-5-[(2R,4R)-4-methoxypyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B13294639.png)
